molecular formula C21H15BrN2O4 B11055144 N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide

N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B11055144
M. Wt: 439.3 g/mol
InChI Key: AYXOKFSVVKRLEZ-UHFFFAOYSA-N
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Description

N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include brominated furan and pyridine derivatives, which undergo a series of reactions such as bromination, acylation, and amide formation under controlled conditions. Common reagents used in these reactions include bromine, acyl chlorides, and amines.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide
  • N-[5-chloro-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide
  • N-[5-iodo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide

Comparison: The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

N-(2-benzoyl-5-bromo-4,6-dimethylfuro[2,3-b]pyridin-3-yl)furan-2-carboxamide

InChI

InChI=1S/C21H15BrN2O4/c1-11-15-17(24-20(26)14-9-6-10-27-14)19(18(25)13-7-4-3-5-8-13)28-21(15)23-12(2)16(11)22/h3-10H,1-2H3,(H,24,26)

InChI Key

AYXOKFSVVKRLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(OC2=NC(=C1Br)C)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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